molecular formula C16H21NO2 B14626018 2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate CAS No. 54971-48-1

2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate

Cat. No.: B14626018
CAS No.: 54971-48-1
M. Wt: 259.34 g/mol
InChI Key: VVFLTZWNROKOOD-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate typically involves the esterification of 3-phenylprop-2-enoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the piperidine moiety with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
  • Ethyl 2-phenyl-2-(piperidin-1-yl)acetate
  • 2-(Piperidin-1-yl)ethanol

Uniqueness

2-(Piperidin-1-yl)ethyl 3-phenylprop-2-enoate is unique due to its specific structure, which combines the piperidine moiety with a phenylprop-2-enoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

54971-48-1

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

2-piperidin-1-ylethyl 3-phenylprop-2-enoate

InChI

InChI=1S/C16H21NO2/c18-16(10-9-15-7-3-1-4-8-15)19-14-13-17-11-5-2-6-12-17/h1,3-4,7-10H,2,5-6,11-14H2

InChI Key

VVFLTZWNROKOOD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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